2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one
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Overview
Description
2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C13H10F2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both methoxy and difluoro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one typically involves the reaction of 2-methoxynaphthalene with difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Methoxynaphthalene+Difluoroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-(2-methoxynaphthalen-1-yl)ethanone.
Reduction: Formation of 2,2-difluoro-1-(2-methoxynaphthalen-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoro groups can enhance the compound’s stability and reactivity, while the methoxy group can influence its solubility and bioavailability. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(1-methoxynaphthalen-2-yl)ethanone
- 2,2-Difluoro-1-(4-methoxynaphthalen-2-yl)ethanone
- 2,2-Difluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone
Uniqueness
2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of both difluoro and methoxy groups provides a distinct combination of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H10F2O2 |
---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-methoxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H10F2O2/c1-17-10-7-6-8-4-2-3-5-9(8)11(10)12(16)13(14)15/h2-7,13H,1H3 |
InChI Key |
LHKQDQZDDOUPIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)F |
Origin of Product |
United States |
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